molecular formula C10H16N2O2 B2361885 ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1321594-80-2

ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2361885
CAS No.: 1321594-80-2
M. Wt: 196.25
InChI Key: KRFFWLKPAFNQGD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. This compound features a propan-2-yl (isopropyl) group at the N1 position and a methyl substituent at the C3 position of the pyrazole ring. Its synthesis typically involves alkylation and cyclization reactions, as evidenced by protocols involving silica gel chromatography for purification, yielding high-purity (>95%) products . The compound’s structural versatility makes it a precursor for pharmaceuticals, agrochemicals, and materials science applications, particularly due to its ability to undergo further functionalization at the carboxylate group .

Properties

IUPAC Name

ethyl 3-methyl-1-propan-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-12(7(2)3)11-8(9)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFWLKPAFNQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The N1 substituent (e.g., propan-2-yl, 2-pyridyl, phenyl) influences solubility and steric hindrance.
  • Synthetic Efficiency: The one-pot synthesis of quinoxaline derivatives (e.g., ) offers scalability (>75% yield), contrasting with the lower yields (~60%) of phenyl-substituted analogs .

Physicochemical Properties

Property Ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate
Melting Point (°C) Not reported 79–80 Not reported
Purity >95% >98% (post-recrystallization) ~95%
Solubility Moderate in polar solvents (e.g., ethanol) High in DMSO Low in water
Stability Stable at room temperature Sensitive to light Stable under inert atmosphere

Notes:

  • The 2-pyridyl analog’s higher melting point (79–80°C) suggests stronger crystalline packing compared to the propan-2-yl variant .
  • Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate’s low water solubility limits its bioavailability, necessitating formulation adjustments .

Biological Activity

Ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1321594-80-2

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including this compound. For instance, a study evaluated the in vitro antimicrobial activities of several pyrazole compounds against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (μg/mL)Activity
4aS. aureus0.22Excellent
5aS. epidermidis0.25Excellent
7bE. coli0.30Good

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects against different cancer cell lines. One study highlighted its significant inhibitory effects on the growth of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)Activity
Ethyl 3-methyl...MCF73.79Moderate
Ethyl 3-methyl...A54912.50Significant
Ethyl 3-methyl...SF-26842.30Low

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases . The mechanism often involves the modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Resistance : A comprehensive evaluation was conducted on the resistance patterns of bacterial strains to various pyrazole derivatives, including ethyl 3-methyl... The study found that this compound effectively reduced biofilm formation in resistant strains, highlighting its potential as an adjuvant therapy .
  • Anticancer Mechanism Investigation : Another research focused on the apoptotic mechanisms induced by ethyl 3-methyl... in A549 cells. Results demonstrated that the compound triggered mitochondrial dysfunction leading to increased apoptosis rates, suggesting its role as a promising anticancer agent .

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